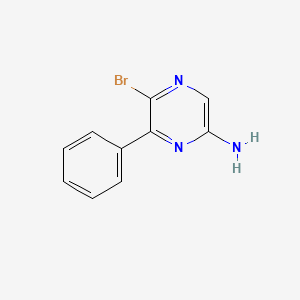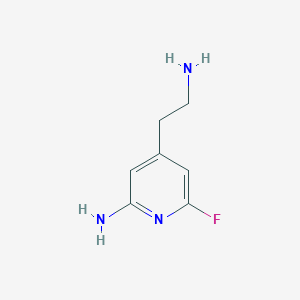
3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 3-position can be done using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and its derivatives may have applications in various fields:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical studies.
Medicine: Possible therapeutic agents due to their biological activities.
Industry: Use in the development of new materials or as catalysts.
Mechanism of Action
The mechanism of action of 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the methoxy group, potentially altering its biological activity.
3-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: The hydroxyl group might confer different reactivity and solubility properties.
Uniqueness
The presence of the methoxy group in 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one could influence its electronic properties, reactivity, and interactions with biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-4-7-8(11-5-6)2-3-10-9(7)12/h4-5H,2-3H2,1H3,(H,10,12) |
InChI Key |
UECHXHFDAAYORE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
